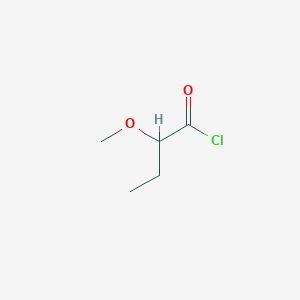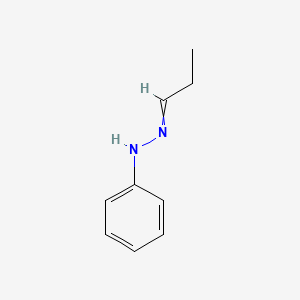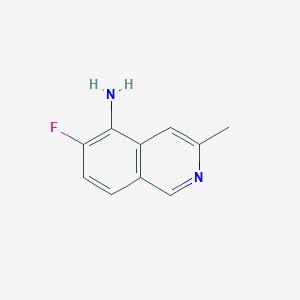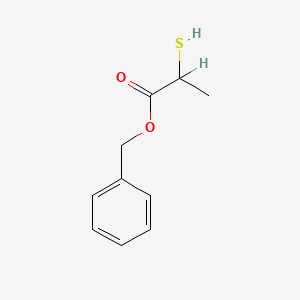
Benzyl 2-mercaptopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 2-mercaptopropanoate is an organic compound with the molecular formula C10H12O2S It is characterized by the presence of a benzyl group attached to a 2-mercaptopropanoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzyl 2-mercaptopropanoate can be synthesized through the esterification of 2-mercaptopropionic acid with benzyl alcohol. The reaction typically involves the use of a catalyst, such as p-toluenesulfonic acid, under reflux conditions to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Benzyl 2-mercaptopropanoate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Benzyl 2-mercaptopropanol.
Substitution: Various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
Benzyl 2-mercaptopropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Mecanismo De Acción
The mechanism of action of benzyl 2-mercaptopropanoate involves its interaction with molecular targets through its thiol and ester functional groups. The thiol group can form disulfide bonds with cysteine residues in proteins, potentially altering their function. The ester group can undergo hydrolysis, releasing the active thiol moiety, which can then participate in various biochemical pathways .
Comparación Con Compuestos Similares
Ethyl 2-mercaptopropanoate: Similar structure but with an ethyl group instead of a benzyl group.
Methyl 2-mercaptopropanoate: Similar structure but with a methyl group instead of a benzyl group.
2-Mercaptopropionic acid: The parent compound without the ester group.
Uniqueness: Benzyl 2-mercaptopropanoate is unique due to the presence of the benzyl group, which imparts distinct chemical properties and reactivity compared to its ethyl and methyl counterparts. The benzyl group can enhance the compound’s lipophilicity and influence its interaction with biological targets .
Propiedades
Fórmula molecular |
C10H12O2S |
|---|---|
Peso molecular |
196.27 g/mol |
Nombre IUPAC |
benzyl 2-sulfanylpropanoate |
InChI |
InChI=1S/C10H12O2S/c1-8(13)10(11)12-7-9-5-3-2-4-6-9/h2-6,8,13H,7H2,1H3 |
Clave InChI |
BFPHKVATRPJIGR-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)OCC1=CC=CC=C1)S |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


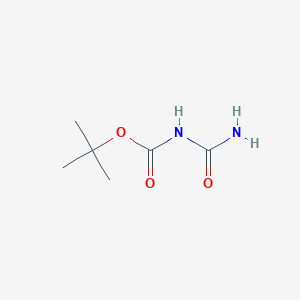
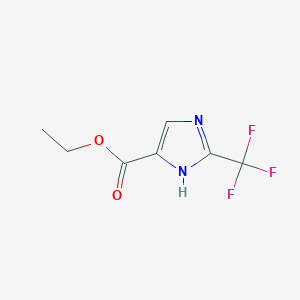
![5-Fluoro-2-[(pyridin-4-ylmethyl)-amino]-benzoic acid](/img/structure/B8515159.png)
![Benzamide,5-chloro-2-hydroxy-n-[4-[3-(trifluoromethyl)phenyl]-2-thiazolyl]-](/img/structure/B8515163.png)

![N-[(4-Butylphenyl)methyl]-N'-(2,4-difluorophenyl)-N-heptylurea](/img/structure/B8515171.png)
![4-[(11-Phenylundecyl)amino]benzoic acid](/img/structure/B8515185.png)
